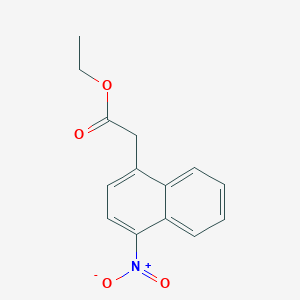

Ethyl 2-(4-Nitro-1-naphthyl)acetate

Description

Contextualization within Nitro-Naphthalene and Ester-Containing Organic Compounds

Ethyl 2-(4-nitro-1-naphthyl)acetate is classified within two significant families of organic molecules: nitro-naphthalenes and esters. The nitro-naphthalene portion of the molecule consists of a naphthalene (B1677914) ring system, a bicyclic aromatic hydrocarbon, which is substituted with a nitro group (NO2). ontosight.aiontosight.ai The presence of the nitro group, a potent electron-withdrawing entity, significantly alters the electronic landscape of the naphthalene ring. solubilityofthings.com This deactivates the ring towards electrophilic substitution while making it susceptible to nucleophilic aromatic substitution, a key aspect of its reactivity. solubilityofthings.com

The second key feature is the ester functional group, specifically an ethyl acetate (B1210297) moiety. Esters are derivatives of carboxylic acids and are known for their versatile reactivity. numberanalytics.com They can undergo hydrolysis to yield carboxylic acids and alcohols, and react with various nucleophiles. libretexts.orgwikipedia.org The carbonyl carbon in the ester group is electrophilic, and the adjacent carbon-hydrogen bonds exhibit weak acidity, allowing for deprotonation by strong bases to initiate condensation reactions. wikipedia.org The combination of the nitro-aromatic system and the ester group in a single molecule creates a compound with multiple reactive sites, offering a rich field for synthetic exploration.

Significance as a Synthetic Intermediate and Building Block for Complex Molecules

The primary significance of this compound in the field of advanced organic chemistry lies in its role as a versatile synthetic intermediate. solubilityofthings.com The strategic placement of the nitro and ester groups allows for a range of chemical modifications, making it a valuable building block for the synthesis of more complex molecules. colab.wsresearchgate.net

The nitro group can be readily reduced to an amino group, a fundamental transformation that opens pathways to a wide array of nitrogen-containing compounds, including dyes and potentially biologically active molecules. solubilityofthings.comcolab.ws This resulting amino-naphthalene derivative can then be further elaborated into more complex heterocyclic systems.

The ester functional group provides another point for molecular modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in reactions such as amide bond formation. libretexts.orgstudymind.co.uk Furthermore, the methylene (B1212753) group situated between the naphthalene ring and the ester carbonyl is activated, making it amenable to a variety of carbon-carbon bond-forming reactions, which are essential for constructing the carbon skeletons of intricate target molecules.

Overview of Current Research Trajectories and Gaps for the Compound

Current research involving nitro-containing compounds and naphthalene derivatives continues to be an active area. The use of nitro-containing compounds as synthetic intermediates is a well-established strategy for the construction of new organic molecules. colab.wscolab.ws Research in this area often focuses on the development of novel synthetic methodologies and the application of these building blocks in the synthesis of complex targets, including those with potential applications in medicinal chemistry and materials science. colab.wsresearchgate.netresearchgate.net For instance, derivatives of naphthalene are being investigated for their potential in the development of new chiral N-heterocyclic diselenides and in the synthesis of functionalized furans. rsc.orgrsc.org

Despite the synthetic potential of molecules like this compound, there remain gaps in the scientific literature. A comprehensive and systematic investigation into the full range of its chemical reactivity under diverse conditions is not extensively documented. While its utility as a building block is recognized, the full scope of complex molecular architectures that can be accessed from this specific starting material is yet to be fully explored. Future research could focus on the development of more efficient and sustainable synthetic routes to this compound and its derivatives. Furthermore, a deeper investigation into the properties of molecules derived from this compound could uncover new applications.

Table of Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Nitronaphthalene (B515781) | 86-57-7 | C10H7NO2 | 173.17 | 61-62 | 304 |

| 1-Naphthyl Acetate | 830-81-9 | C12H10O2 | 186.21 | 44-47 | 278 |

| Ethyl 1-naphthylacetate | 2122-70-5 | C14H14O2 | 214.26 | N/A | N/A |

| This compound | 450357-85-4 | C14H13NO4 | 259.26 | N/A | N/A |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-nitronaphthalen-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-2-19-14(16)9-10-7-8-13(15(17)18)12-6-4-3-5-11(10)12/h3-8H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIOYYOOLMGUQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C2=CC=CC=C12)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 4 Nitro 1 Naphthyl Acetate and Its Structural Analogues

Classic Synthetic Strategies and Reaction Pathways

Traditional synthetic approaches to Ethyl 2-(4-Nitro-1-naphthyl)acetate typically involve a sequence of well-established reactions. These pathways can be designed in two primary ways: either by first synthesizing the ethyl naphthylacetate core followed by nitration, or by starting with a pre-nitrated naphthalene (B1677914) precursor and subsequently introducing the acetate (B1210297) side-chain.

Esterification Reactions for Carboxylic Acid Precursors

A direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 2-(4-Nitro-1-naphthyl)acetic acid. The Fischer-Speier esterification is the most classic and widely employed method for this transformation. athabascau.ca

This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com

The reaction is an equilibrium process. organic-chemistry.org To drive the equilibrium towards the formation of the ester, a large excess of the alcohol is typically used as the solvent, and/or the water generated during the reaction is removed, often through azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.com

Table 1: Typical Conditions for Fischer-Speier Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Alcohol | Ethanol (large excess) | Acts as both reactant and solvent; drives equilibrium forward. masterorganicchemistry.com |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | Protonates the carbonyl group, activating it for nucleophilic attack. organic-chemistry.org |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. |

| Reaction Time | Several hours | Allows the reaction to reach equilibrium or completion. |

| Work-up | Neutralization with a weak base (e.g., NaHCO₃ solution), extraction | Removes the acid catalyst and unreacted carboxylic acid. operachem.com |

Nitration Procedures for Naphthalene Core Functionalization

An alternative synthetic route involves the functionalization of a pre-existing naphthalene acetate core. In this approach, a precursor such as ethyl 2-(1-naphthyl)acetate is subjected to an electrophilic aromatic substitution reaction to introduce the nitro (-NO₂) group onto the naphthalene ring.

The nitration of naphthalene derivatives is a well-studied process. The reaction typically employs a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. frontiersin.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. frontiersin.org

The regioselectivity of the nitration is a critical consideration. For 1-substituted naphthalenes like ethyl 2-(1-naphthyl)acetate, the incoming electrophile (the nitronium ion) is directed to specific positions on the ring. The alkylacetate group at the C1 position is an ortho-, para-directing group. Therefore, nitration is expected to occur primarily at the C2 (ortho) and C4 (para) positions of the same ring. Due to steric hindrance from the bulky acetate side chain at the C1 position, substitution at the C4 position is generally favored. Careful control of reaction conditions, such as temperature and the choice of nitrating agent, is crucial to maximize the yield of the desired 4-nitro isomer.

Table 2: Common Nitrating Agents and Conditions for Aromatic Compounds

| Nitrating Agent | Typical Conditions | Notes |

|---|---|---|

| HNO₃ / H₂SO₄ (Mixed Acid) | 0 °C to room temperature | The most common and powerful nitrating system; can lead to over-nitration if not controlled. frontiersin.org |

| Acetyl Nitrate (from HNO₃ and Acetic Anhydride) | 0 °C | A milder alternative to mixed acid, often providing better selectivity. google.com |

| Nitronium Tetrafluoroborate (NO₂BF₄) | Aprotic solvent (e.g., sulfolane, nitromethane) | A stable salt of the nitronium ion; useful for sensitive substrates. |

| Copper(II) Nitrate / Acetic Anhydride | Room temperature | A catalyzed system that can offer different selectivity profiles. researchgate.net |

Alkylation Approaches for the Acetate Moiety

This synthetic strategy involves constructing the acetate side-chain on a naphthalene ring that is already nitrated, such as 1-methyl-4-nitronaphthalene (B1293490) or 1-halo-4-nitronaphthalene.

One established multi-step pathway begins with the side-chain halogenation of a methylnaphthalene precursor. For instance, 1-methyl-4-nitronaphthalene can undergo free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator to form 1-(bromomethyl)-4-nitronaphthalene. This intermediate can then be subjected to nucleophilic substitution with a cyanide salt (e.g., sodium or potassium cyanide) to yield the corresponding nitrile, 2-(4-nitro-1-naphthyl)acetonitrile. bu.edu The final step involves the hydrolysis of the nitrile group to a carboxylic acid, followed by Fischer esterification as described previously to yield the target ethyl ester. bu.edu

Another classic method is the chloromethylation of naphthalene, followed by conversion to the nitrile. googleapis.com However, this approach would require subsequent nitration and may present regioselectivity challenges. A synthesis of 1-naphthaleneacetic acid reported by Mayer and Oppenheimer involved the bromination of 1-methylnaphthalene, followed by cyanide formation and hydrolysis to obtain the substituted acetic acid. bu.edu

These methods, while effective, often involve multiple steps and the use of hazardous reagents like cyanide salts.

Modern and Efficient Synthetic Approaches

Contemporary organic synthesis focuses on developing more efficient, selective, and atom-economical methods. For the synthesis of this compound, this involves the use of transition metal catalysis to form the key carbon-carbon bond of the acetate side-chain.

Catalytic Methods in Naphthalene Derivatization

Catalytic methods offer significant advantages over classical stoichiometric reactions, including milder reaction conditions, higher functional group tolerance, and often fewer synthetic steps.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of C-C bonds. These methods can be applied to construct the arylacetic ester scaffold of the target molecule directly.

A prominent strategy is the α-arylation of ester enolates. nih.gov In this approach, an aryl halide or triflate, such as 1-bromo-4-nitronaphthalene, is coupled with the enolate of an acetic acid ester. The catalytic cycle typically involves a palladium(0) species that undergoes oxidative addition into the aryl-halide bond. The resulting palladium(II) complex then reacts with the ester enolate (transmetalation or a related step) and, following reductive elimination, yields the α-arylated ester product and regenerates the palladium(0) catalyst.

Recent developments have described methods for the palladium-catalyzed arylation of acetoacetate (B1235776) esters, which subsequently undergo deacylation under the reaction conditions to yield 2-arylacetic acid esters. researchgate.net Another advanced protocol involves the direct C-H arylation of acetic acid itself, mediated by palladium and silver salts, providing a straightforward route to α-arylacetic acids. sci-hub.st These methods represent a more direct and efficient alternative to the multi-step classical routes.

Table 3: Examples of Palladium-Catalyzed Synthesis of Aryl Acetic Acid Esters

| Aryl Substrate | Coupling Partner | Catalyst System | Base | Key Feature |

|---|---|---|---|---|

| Aryl Halides | Ethyl Acetoacetate | Pd(OAc)₂, Bulky Phosphine (B1218219) Ligand | K₃PO₄ | In situ deacylation leads directly to the 2-arylacetic acid ester. researchgate.net |

| Aryl Iodides | Acetic Acid | Pd(OAc)₂ | Ag₂CO₃ | Direct α-arylation of acetic acid via C-H activation. sci-hub.st |

| Aryl Bromides/Chlorides | Aryl Acetic Acids | Pd(OAc)₂, Ligand | K₂CO₃ | α-arylation of a pre-existing aryl acetic acid to form a diaryl acetic acid. nih.gov |

Organocatalytic Systems for Related Nitroacetates

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts for creating chiral molecules. In the context of nitroacetates, organocatalysts are particularly effective in promoting enantioselective carbon-carbon bond-forming reactions. Chiral primary and secondary amines, thioureas, and squaramides are prominent examples of organocatalysts used for these transformations. scispace.comreading.ac.uk

One of the most important applications is the asymmetric Michael addition of nitroacetates to α,β-unsaturated carbonyl compounds. scispace.com This reaction is a direct route to chiral γ-nitro esters, which are versatile intermediates in the synthesis of pharmaceuticals and other biologically active compounds. organic-chemistry.org For instance, bifunctional organocatalysts containing a hydrogen-bond donor (like a thiourea (B124793) or squaramide) and a basic site (like a tertiary amine) can activate both the nucleophile (nitroacetate) and the electrophile (enone) simultaneously, leading to high levels of stereocontrol. The use of chiral primary amine catalysts, often derived from cinchona alkaloids, has also proven successful in promoting the conjugate addition of α-nitroacetate to enones, yielding Michael adducts with high enantioselectivity. scispace.com

These organocatalytic methods offer several advantages, including mild reaction conditions, low toxicity, and operational simplicity. The ability to generate all-carbon quaternary stereocenters, which are challenging to construct, is a significant benefit of these systems. acs.org

| Catalyst Type | Reaction | Key Features | Typical Outcome |

|---|---|---|---|

| Bifunctional Thiourea/Squaramide Catalysts | Asymmetric Michael Addition | Activates both nucleophile and electrophile via hydrogen bonding. reading.ac.uk | High yields and enantioselectivities (ee) for γ-nitroketones. reading.ac.uk |

| Chiral Primary Amines (e.g., Cinchona Alkaloid Derivatives) | Asymmetric Conjugate Addition | Forms an enamine intermediate with the carbonyl compound. scispace.com | Michael adducts with high enantioselectivity, even in aqueous conditions. scispace.com |

| Amino Acid-Derived Phosphines | Enantioselective γ-addition to Allenoates | Provides access to α,α-disubstituted α-amino acid precursors. rsc.org | Products with a tetra-substituted stereocenter in high yields and good to excellent ee. rsc.org |

Green Chemistry Principles in Synthetic Design and Optimization

The traditional synthesis of nitroaromatic compounds often relies on harsh reagents like a mixture of concentrated nitric and sulfuric acids, which are corrosive, hazardous, and generate significant chemical waste. researchgate.net Green chemistry principles aim to mitigate these issues by designing safer and more environmentally benign synthetic processes. orgchemres.org

Key green chemistry strategies applied to the synthesis of nitroaromatics include:

Use of Solid Acid Catalysts: Zeolites, such as HBEA-25, have been employed as recyclable catalysts for the nitration of naphthalene. mdpi.com These catalysts can improve regioselectivity and eliminate the need for strong, corrosive mineral acids, thereby reducing environmental pollution and simplifying waste disposal. mdpi.com

Alternative Nitrating Agents: Research has focused on developing milder and more selective nitrating agents to replace the conventional mixed-acid system. orgchemres.org Examples include N-nitro reagents and metal nitrates, which can offer better control over the reaction and reduce the formation of byproducts. researchgate.net

Metal-Free Reduction Methods: The reduction of the nitro group to an amine is a common subsequent step in many synthetic pathways. Green approaches to this transformation include the use of non-metallic reducing agents like trichlorosilane (B8805176) or tetrahydroxydiboron, which avoid heavy metal waste. beilstein-journals.orgorganic-chemistry.org

Biocatalysis: The use of enzymes or whole organisms, such as baker's yeast or specific nitroreductases, presents a highly sustainable option for the selective reduction of nitroaromatics under mild conditions. mdpi.com

These approaches not only reduce the environmental impact but also can lead to improved safety and economic viability of the chemical process. researchgate.net

Flow Chemistry and Continuous Synthesis Considerations

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the synthesis of chemical compounds, particularly for reactions that are hazardous or difficult to control in traditional batch reactors. beilstein-journals.org Nitration reactions are often highly exothermic, and the accumulation of heat in a large batch reactor can lead to thermal runaways and potential explosions. europa.eu

Flow reactors offer significant advantages for the synthesis of nitroaromatic compounds:

Enhanced Safety: The small internal volume of a microreactor or flow reactor means that only a small quantity of hazardous material is present at any given time. europa.eu This, combined with a high surface-area-to-volume ratio, allows for extremely efficient heat dissipation, preventing the formation of dangerous hot spots. europa.eu

Precise Process Control: Flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to better reproducibility and higher product purity. acs.org

Scalability: Scaling up a continuous process is often simpler and more predictable than a batch process. Instead of using larger reactors, production can be increased by running the system for longer periods or by "numbering up" (running multiple reactors in parallel). nih.gov

Integration of Steps: Flow chemistry allows for the "telescoping" of multiple synthetic steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. acs.org For example, the nitration of an aromatic ring can be immediately followed by a reduction step in a subsequent reactor module. acs.org

The metal-free reduction of nitro compounds using trichlorosilane has been successfully adapted to continuous-flow conditions, allowing for the rapid and high-yield synthesis of amines without the need for purification. beilstein-journals.org This technology makes the use of nitro compounds, which are valuable but potentially explosive building blocks, safer and more appealing for industrial applications. beilstein-journals.org

Control of Regioselectivity and Stereochemistry in Synthesis

The synthesis of this compound requires precise control over the position of the nitro group on the naphthalene ring (regioselectivity). Naphthalene undergoes electrophilic aromatic substitution, such as nitration, more readily than benzene (B151609). ucalgary.ca There are two possible positions for monosubstitution: C1 (alpha) and C2 (beta).

Experimentally, the nitration of naphthalene strongly favors substitution at the C1 position, yielding 1-nitronaphthalene (B515781) as the major product. ucalgary.cayoutube.com This regioselectivity is determined by the relative stability of the carbocation intermediates (also known as Wheland intermediates or sigma complexes) formed during the reaction mechanism.

Attack at C1 (α-position): The intermediate formed by the attack of the nitronium ion (NO₂⁺) at the C1 position is stabilized by seven resonance structures. Crucially, four of these structures keep the aromatic sextet of the adjacent benzene ring intact. ucalgary.ca

Attack at C2 (β-position): The intermediate from attack at the C2 position is stabilized by only six resonance contributors, and only two of these preserve the aromaticity of the other ring. ucalgary.ca

Because the intermediate for C1 substitution is more stable (lower in energy), the activation energy for this pathway is lower, leading to a faster reaction rate and making 1-nitronaphthalene the kinetic product. The ratio of 1-nitro to 2-nitronaphthalene (B181648) can vary depending on the specific nitrating agent and reaction conditions, but typically ranges from 9:1 to over 19:1. mdpi.comyoutube.comresearchgate.net

| Position of Attack | Number of Resonance Structures | Structures Preserving Aromaticity of Second Ring | Relative Stability | Product |

|---|---|---|---|---|

| C1 (alpha) | 7 | 4 | More Stable | Major Product (1-Nitronaphthalene) |

| C2 (beta) | 6 | 2 | Less Stable | Minor Product (2-Nitronaphthalene) |

Data compiled from information regarding the stability of carbocation intermediates in naphthalene nitration. ucalgary.ca

Control of stereochemistry would be relevant in subsequent reactions involving the acetate side chain, particularly if a chiral center is introduced. As discussed in section 2.2.1.2, the use of chiral organocatalysts would be the primary method for controlling the stereochemical outcome of such transformations.

Process Development and Optimization of Reaction Conditions

The development of a robust and efficient process for synthesizing this compound requires careful optimization of various reaction conditions to maximize yield, purity, and safety while minimizing costs and environmental impact.

For the nitration step , key parameters to optimize include:

Nitrating Agent and Catalyst: While traditional mixed acid (HNO₃/H₂SO₄) is effective, optimization may involve exploring alternative systems. For example, using solid acid catalysts like zeolites requires optimizing the catalyst type, pretreatment, and loading to achieve the best selectivity for the desired 1-nitro isomer. mdpi.com

Temperature: Nitration is exothermic, and temperature control is critical. Lowering the reaction temperature, for instance to -15 °C, has been shown to improve the regioselective mononitration of naphthalene. mdpi.com

Solvent: The choice of solvent can influence the solubility of reactants and the selectivity of the reaction. Solvents like 1,2-dichloroethane (B1671644) have been found to be effective in zeolite-catalyzed nitrations. mdpi.com

Reactant Ratio: The molar ratio of the nitrating agent to the naphthalene substrate must be carefully controlled to favor monosubstitution and prevent the formation of dinitronaphthalene byproducts. researchgate.net

For subsequent steps, such as the introduction of the acetate group (e.g., via an Arndt-Eistert reaction on a naphthoyl chloride precursor or substitution on a nitronaphthyl halide), optimization would focus on base, solvent, and temperature to ensure high conversion and minimize side reactions. orgsyn.org

In a modern industrial setting, process optimization is often aided by automated systems. For continuous flow processes, Bayesian optimization algorithms can be used to efficiently explore the parameter space (e.g., temperature, residence time, reactant equivalents) and identify the optimal conditions for yield and purity in a much shorter time frame than traditional one-variable-at-a-time methods. nih.gov

| Catalyst | Yield (%) | 1-Nitronaphthalene : 2-Nitronaphthalene Ratio |

|---|---|---|

| None | Trace | - |

| HBEA-25 | 68.2 | 19.2 |

| HBEA-75 | 65.4 | 13.8 |

| HZSM-5-50 | 45.2 | 11.3 |

Reactivity and Mechanistic Investigations of Ethyl 2 4 Nitro 1 Naphthyl Acetate

Reactions of the Ester Functionality

The ethyl acetate (B1210297) group in Ethyl 2-(4-Nitro-1-naphthyl)acetate is susceptible to a variety of transformations common to esters, including hydrolysis, transesterification, amidation, and reduction.

Hydrolysis Pathways and Kinetic Studies

The ester linkage in this compound can be cleaved through hydrolysis under both acidic and basic conditions to yield 2-(4-nitro-1-naphthyl)acetic acid and ethanol (B145695).

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the ethoxide ion, which subsequently deprotonates the newly formed carboxylic acid to yield the carboxylate salt. libretexts.org This process is effectively irreversible due to the final acid-base reaction. Kinetic studies on the alkaline hydrolysis of structurally similar ethyl nitro-1-naphthoates have been conducted to determine reaction rates and activation energies. canterbury.ac.nz For instance, the alkaline hydrolysis of various ethyl nitro-1-naphthoates has been studied in an 85% ethanol-water mixture, with kinetics followed by a titration method. canterbury.ac.nz

| Reaction | Conditions | Products | Kinetic Parameters (for analogous compounds) |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, heat | 2-(4-Nitro-1-naphthyl)acetic acid + Ethanol | The reaction follows a standard A_AC_2 mechanism. chemguide.co.uk |

| Base-Catalyzed Hydrolysis | NaOH or KOH, aqueous ethanol, heat | Sodium 2-(4-nitro-1-naphthyl)acetate + Ethanol | Second-order rate constants and activation energies have been determined for similar nitro-naphthoate esters. canterbury.ac.nzuv.es |

Transesterification and Amidation Reactions

The ester group can undergo nucleophilic acyl substitution with other alcohols or amines to form new esters or amides, respectively.

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic conditions would yield Mthis compound.

Amidation: The reaction of this compound with ammonia (B1221849) or a primary or secondary amine can produce the corresponding amide, 2-(4-Nitro-1-naphthyl)acetamide. This transformation is typically slower than hydrolysis and may require heating.

| Reaction | Reagents | Catalyst | Product |

| Transesterification | An alcohol (e.g., Methanol) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |

| Amidation | Ammonia or an amine (e.g., Methylamine) | None (heat may be required) | N-Methyl-2-(4-nitro-1-naphthyl)acetamide |

Reductive and Oxidative Transformations of the Ester

The ester functionality can be reduced to an alcohol, while oxidation is less common but can be achieved under specific conditions.

Reduction: The ester group can be reduced to the corresponding primary alcohol, 2-(4-nitro-1-naphthyl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. harvard.edu However, milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters on their own but can do so in the presence of certain additives or at higher temperatures. psu.edu The selective reduction of the ester in the presence of the nitro group is challenging due to the ease of reduction of the nitro functionality.

Oxidation: The oxidation of the ester group itself is not a typical reaction. However, oxidative cleavage of the ester can occur under harsh conditions. More relevant is the oxidation of the methylene (B1212753) bridge of the acetate group, though this is not a standard transformation.

| Transformation | Reagents | Product | Notes |

| Reduction | Lithium aluminum hydride (LiAlH₄) in THF/ether | 2-(4-Nitro-1-naphthyl)ethanol | The nitro group would also be reduced under these conditions. |

| Oxidation | Strong oxidizing agents | Complex mixture of products | Not a synthetically useful reaction for this compound. |

Transformations of the Nitro Group

The nitro group on the naphthalene (B1677914) ring is a key functional group that can undergo reduction to an amino group or act as a powerful electron-withdrawing group to influence the reactivity of the aromatic system.

Selective Reduction Strategies to Amino-Naphthalene Derivatives

The selective reduction of the nitro group to an amino group, yielding Ethyl 2-(4-amino-1-naphthyl)acetate, is a synthetically valuable transformation. This conversion can be achieved using various methods that leave the ester group intact.

Catalytic Hydrogenation: This is a common method for the reduction of nitroarenes. scispace.com Catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) are used with hydrogen gas. scispace.com This method is often clean and efficient.

Metal-Based Reductions: Several metal-based systems can selectively reduce the nitro group. For instance, a combination of sodium borohydride and iron(II) chloride (NaBH₄-FeCl₂) has been shown to be effective for the selective reduction of nitroarenes in the presence of ester groups, providing high yields of the corresponding anilines. d-nb.info Another system involves NaBH₄ in the presence of a nickel catalyst like Ni(PPh₃)₄. jsynthchem.com

| Reduction Method | Reagents and Conditions | Product | Yield (for analogous systems) |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, room temperature | Ethyl 2-(4-amino-1-naphthyl)acetate | High |

| NaBH₄-FeCl₂ System | NaBH₄, FeCl₂, THF/H₂O, 25-28 °C | Ethyl 2-(4-amino-1-naphthyl)acetate | Up to 96% d-nb.info |

| NaBH₄/Nickel System | NaBH₄, Ni(PPh₃)₄, Ethanol, room temperature | Ethyl 2-(4-amino-1-naphthyl)acetate | Good to excellent jsynthchem.com |

| Metal/Acid Reduction | Sn/HCl or Fe/HCl | Ethyl 2-(4-amino-1-naphthyl)acetate | Effective but less selective and requires harsh conditions. scispace.com |

Reactions Involving Nitro Group as an Electron-Withdrawing Moiety

The strong electron-withdrawing nature of the nitro group deactivates the naphthalene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNA_r_). wikipedia.orgwikipedia.org

Nucleophilic Aromatic Substitution (SNA_r_): The nitro group at the 4-position of the naphthalene ring significantly enhances the electrophilicity of the aromatic system, particularly at the positions ortho and para to the nitro group. This facilitates the displacement of a suitable leaving group at these positions by a nucleophile. While this compound does not have a leaving group at a position activated for a standard S_NAr reaction, its nitro-activated ring can participate in other related transformations. For example, in analogous systems, a nitro group strongly accelerates the rate of nucleophilic substitution of a leaving group like a halide. wikipedia.orgnih.gov The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. wikipedia.org

Vicarious Nucleophilic Substitution (VNS): This is a type of nucleophilic substitution of hydrogen that is particularly effective in electron-deficient aromatic rings, such as those bearing a nitro group. lookchem.comresearchgate.net A nucleophile carrying a leaving group attacks the aromatic ring at a position occupied by a hydrogen atom, typically ortho or para to the nitro group. Subsequent base-induced elimination of the leaving group from the intermediate leads to the substituted product.

| Reaction Type | General Reactants | Role of Nitro Group | Potential Product (Illustrative) |

| Nucleophilic Aromatic Substitution (SNA_r) | A nucleophile (e.g., RO⁻, R₂NH) and a nitro-naphthalene with a leaving group at an activated position. | Activates the ring towards nucleophilic attack by stabilizing the Meisenheimer intermediate. | If a leaving group were present at the 2-position, a 2-substituted-4-nitronaphthalene derivative would be formed. |

| Vicarious Nucleophilic Substitution (VNS) | A carbanion with a leaving group (e.g.,⁻CH₂CN) | Activates the ring for nucleophilic attack and directs the substitution to an ortho or para C-H bond. | Ethyl 2-(2-cyanomethyl-4-nitro-1-naphthyl)acetate |

Reactivity of the Naphthalene Core

The reactivity of the naphthalene core in this compound is significantly influenced by the presence of both the deactivating nitro group and the activating, though sterically hindering, ethyl acetate substituent. These groups dictate the regioselectivity and feasibility of various aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the naphthalene ring of this compound is a challenging transformation. The nitro group at the C4 position is a powerful deactivating group, withdrawing electron density from the aromatic system and making it less susceptible to attack by electrophiles. organicchemistrytutor.comulethbridge.ca This deactivating effect is exerted on both fused rings.

In naphthalene systems, electrophilic attack generally favors the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate. askfilo.compearson.com However, in 1-substituted-4-nitronaphthalenes, the directing effects of the existing substituents must be considered. The nitro group is a meta-director, which in this case would direct incoming electrophiles to positions C2, C5, and C7 relative to its own position. The ethyl acetate group at C1, being an alkyl group with an ester, is generally considered a weak activating group and an ortho-, para-director. organicchemistrytutor.com

Therefore, the position of further substitution is a result of the interplay between these conflicting directing effects:

The Nitro Group (C4): Strongly deactivating and directs meta (to C2, C5, C7).

The Ethyl Acetate Group (C1): Weakly activating/deactivating and directs ortho (to C2, C8) and para (to C5).

Considering these effects, electrophilic substitution, if it occurs, would most likely be directed to the other ring, specifically at the C5 and C8 positions. The C5 position is favored by both substituents (para to the ethyl acetate and meta to the nitro group). The C8 position is ortho to the ethyl acetate group. Substitution on the same ring (at C2 or C3) is highly disfavored due to the strong deactivating effect of the adjacent nitro group.

For instance, the nitration of 1-nitronaphthalene (B515781) primarily yields 1,5- and 1,8-dinitronaphthalene, demonstrating the preference for substitution on the unsubstituted ring. mdpi.comgoogleapis.com Similarly, halogenation of 6-nitro-1-naphthylamine derivatives occurs preferentially at the 4-position, which is on the same ring but activated by the amine. rsc.org In the case of this compound, the deactivation of the entire ring system makes forcing conditions necessary for any electrophilic substitution to proceed. beilstein-journals.org

Nucleophilic Aromatic Substitution Pathways (if applicable)

Nucleophilic aromatic substitution (SNAr) is a highly applicable reaction pathway for this compound. The reaction is facilitated by the presence of a strong electron-withdrawing group, such as the nitro group, which activates the aromatic ring towards attack by nucleophiles. ulethbridge.ca The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex.

The nitro group at the C4 position strongly activates the ipso-position (C4) and the positions ortho and para to it for nucleophilic attack. While direct substitution of the nitro group itself is possible, it generally requires harsh conditions or specific reagents. More commonly, if a suitable leaving group (like a halogen) were present at a position activated by the nitro group (e.g., C1 or C5), it would be readily displaced by nucleophiles.

In the absence of a conventional leaving group, the nitro group itself can be displaced. This is known as denitrative substitution. For example, 1-methoxy-4-nitronaphthalene (B51467) can undergo photosubstitution reactions with amine nucleophiles. cymitquimica.com Furthermore, nucleophilic aromatic substitution of hydrogen (SNAr-H) can occur in highly electron-deficient nitroaromatics, where a hydride ion is formally displaced.

Metal-Catalyzed Coupling Reactions on the Naphthalene Ring

The nitro group of this compound can serve as a versatile handle in a variety of metal-catalyzed cross-coupling reactions. These reactions offer a powerful method for C-C, C-N, and C-O bond formation by using the nitroarene as an alternative to the more traditional aryl halides. acs.orgresearchgate.net The key step in these transformations is the oxidative addition of the C-NO₂ bond to a low-valent metal center, typically palladium, nickel, or copper. vaia.comacs.org

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the nitronaphthalene with an organoboron reagent. Palladium catalysts, often in conjunction with specialized N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands like BrettPhos, have been shown to be effective for the denitrative coupling of nitroarenes with arylboronic acids. vaia.comacs.org

Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond can be achieved through the palladium-catalyzed coupling of nitroarenes with amines. This denitrative amination provides a direct route to arylamines from readily available nitroaromatic compounds. vaia.comacs.org

Sonogashira Coupling: A palladium-catalyzed denitrative Sonogashira coupling has been developed, allowing for the reaction between nitroarenes and terminal alkynes to form aryl alkynes. solubilityofthings.com

The table below summarizes representative examples of metal-catalyzed denitrative coupling reactions applicable to nitroarenes.

| Coupling Reaction | Catalyst/Ligand | Nucleophile/Reagent | Product Type | Reference |

| Suzuki-Miyaura | Pd(acac)₂ / NHC | Arylboronic acid | Biaryl | vaia.com |

| Buchwald-Hartwig | (L1)Pd(acac)Cl | Aniline | Diarylamine | vaia.com |

| Sonogashira | Pd(en)(NO₃)₂ / BrettPhos | Terminal alkyne | Aryl alkyne | solubilityofthings.com |

| C-O Coupling | CuO nanoparticles | Arylboronic acid | Diaryl ether | solubilityofthings.com |

| C-S Coupling | CuI / S₈ | Arylboronic acid | Unsymmetrical sulfide | acs.org |

Chemistry of the Alpha-Carbon of the Acetate Moiety

The ethyl acetate moiety of the title compound possesses a chemically reactive site at the α-carbon (the carbon atom adjacent to the carbonyl group). The protons attached to this carbon are acidic and can be removed by a base, leading to the formation of a nucleophilic carbanion.

Deprotonation and Carbanion Generation

The hydrogen atoms on the α-carbon of the ethyl acetate group are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Upon treatment with a suitable base, a proton can be abstracted to generate a carbanion. mdpi.comnumberanalytics.com This carbanion is resonance-stabilized, with the negative charge delocalized onto the oxygen atom of the carbonyl group, forming an enolate.

The acidity of these α-protons makes the formation of the enolate a key step in many synthetic transformations. The choice of base is crucial and depends on the desired extent and reversibility of the deprotonation. Common bases used for this purpose include sodium ethoxide, lithium diisopropylamide (LDA), and sodium hydride. The generated carbanion/enolate is a potent nucleophile and can participate in a variety of bond-forming reactions. rsc.orgresearchgate.net

Condensation and Michael Addition Reactions

The carbanion generated from this compound can act as a nucleophile in condensation and Michael addition reactions, enabling the formation of new carbon-carbon bonds.

Condensation Reactions: The enolate can react with electrophilic carbonyl compounds, such as aldehydes and ketones, in what is known as an aldol-type condensation. However, a more relevant reaction for this substrate is the Knoevenagel condensation, where an active methylene compound (like the ethyl acetate moiety here) reacts with an aldehyde or ketone. For example, ethyl cyanoacetate (B8463686) readily undergoes Knoevenagel condensation with aldehydes in the presence of a base like DBU. nih.gov

Michael Addition Reactions: As a soft nucleophile, the enolate of this compound is an excellent Michael donor. It can undergo a conjugate 1,4-addition to α,β-unsaturated carbonyl compounds, known as Michael acceptors. This reaction is a versatile method for carbon-carbon bond formation. The reaction of nitroalkene derivatives with binucleophiles often proceeds via an initial SN2' reaction followed by an intramolecular Michael addition.

The table below provides examples of reactions involving the α-carbon of ester compounds.

| Reaction Type | Electrophile (Michael Acceptor) | Base/Catalyst | Product Type | Reference |

| Knoevenagel Condensation | p-Nitrobenzaldehyde | DBU | (E)-ethyl 2-cyano-3-(4-nitrophenyl)acrylate | nih.gov |

| Michael Addition | α,β-Unsaturated ester (e.g., ethyl cinnamate) | Sodium ethoxide | Diethyl 2-(1,3-diphenyl-3-oxopropyl)malonate derivative | |

| Aza-Michael-Michael Addition | Knoevenagel product from aldehyde | DBU | Tetrahydroquinoline | nih.gov |

| Intramolecular Michael Addition | MBH acetate derivative | - | Furan derivative |

Detailed Reaction Mechanism Elucidation

A detailed elucidation of a reaction mechanism requires specific experimental or computational data for the molecule . This involves tracking the transformation of reactants into products through all intermediate stages and mapping the energy changes throughout the process.

Identification and Characterization of Reaction Intermediates

Currently, there are no specific studies in the scientific literature that identify or characterize reaction intermediates for reactions involving this compound. The identification of such intermediates would necessitate dedicated research, likely employing techniques such as spectroscopy (NMR, IR, UV-Vis) under reaction conditions or computational modeling to predict the structure of transient species.

For related compounds, such as other nitronaphthalene derivatives, mechanistic pathways involving intermediates have been proposed. For example, the hydrolysis of esters often proceeds through a tetrahedral intermediate , and nucleophilic aromatic substitution can involve the formation of a Meisenheimer complex. Photochemical reactions of nitronaphthalenes have been shown to proceed via excited singlet and triplet states. d-nb.infoacs.orgresearchgate.net However, without specific studies on this compound, the structure and characteristics of its potential intermediates remain speculative.

Data on the characterization of reaction intermediates for this compound is not available in the current body of scientific literature.

Transition State Analysis and Energy Profiles

Similarly, the analysis of transition states and the generation of corresponding energy profiles for reactions of this compound have not been reported. This type of analysis is crucial for understanding reaction kinetics and is typically achieved through advanced computational chemistry methods (like Density Functional Theory, DFT) or sophisticated kinetic experiments. nih.govwikipedia.org Such studies provide critical data on activation energies (the energy barrier that must be overcome for a reaction to occur) and the geometry of the high-energy transition state structure. pressbooks.publibretexts.org

While computational studies have been performed on simpler nitronaphthalenes to understand their photochemical behavior d-nb.infoacs.orgresearchgate.netnih.gov, these findings cannot be directly extrapolated to provide a quantitative energy profile for reactions of the more complex this compound.

Quantitative data for transition state analysis and energy profiles for reactions of this compound are not available in the current scientific literature.

Derivatization Strategies and Analogue Synthesis Based on Ethyl 2 4 Nitro 1 Naphthyl Acetate

Synthesis of Modified Ester Analogues

The ethyl ester functional group in ethyl 2-(4-nitro-1-naphthyl)acetate is a prime site for initial modifications to generate a library of analogues with varied properties. Standard organic transformations can be applied to alter the ester moiety, leading to the corresponding carboxylic acids, alternative esters, and amides.

Hydrolysis: The most fundamental modification is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-(4-nitro-1-naphthyl)acetic acid. This reaction is typically achieved under basic conditions, for example, by stirring with sodium carbonate in a methanol (B129727)/water mixture, followed by acidification. google.com This carboxylic acid serves as a crucial intermediate for the synthesis of a wider range of derivatives, including amides via coupling reactions.

Transesterification: The ethyl group can be exchanged with other alkyl or aryl groups through transesterification. This process usually involves reacting the parent ester with an excess of a different alcohol (e.g., methanol, isopropanol, or benzyl (B1604629) alcohol) in the presence of an acid or base catalyst. This allows for the fine-tuning of properties such as solubility and reactivity.

Amidation: Direct conversion of the ester to an amide can be accomplished by aminolysis, which involves heating the ester with a primary or secondary amine. Alternatively, a more efficient two-step process involves first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Table 1: Representative Modified Ester Analogues This table is generated based on established chemical reactions and may not represent experimentally verified compounds.

| Reaction Type | Reagents | Product Name |

| Hydrolysis | NaOH or K₂CO₃, H₂O/MeOH | 2-(4-Nitro-1-naphthyl)acetic acid |

| Transesterification | Methanol, H⁺ or MeO⁻ | Mthis compound |

| Amidation | Ammonia (B1221849) (NH₃) | 2-(4-Nitro-1-naphthyl)acetamide |

| Amidation | Aniline, coupling agent | N-Phenyl-2-(4-nitro-1-naphthyl)acetamide |

Preparation of Amino-Naphthyl and Other Nitrogen-Containing Derivatives

The nitro group on the naphthalene (B1677914) ring is a key functional handle for introducing nitrogen-based diversity. Its reduction to an amino group opens up a vast landscape of subsequent chemical transformations.

Reduction of the Nitro Group: The transformation of the 4-nitro group to a 4-amino group is a critical step, yielding ethyl 2-(4-amino-1-naphthyl)acetate. This reduction can be achieved through several established methods. Catalytic hydrogenation is a common and clean method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. google.comgoogle.com Chemical reduction methods using reagents like tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic or hydrochloric acid are also effective. orgsyn.org

Derivatization of the Amino Group: The resulting ethyl 2-(4-amino-1-naphthyl)acetate is a versatile intermediate.

Acylation: The primary amine can be readily acylated by reacting with acid chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride yields ethyl 2-(4-acetamido-1-naphthyl)acetate. nih.gov

Diazotization: The amino group can undergo diazotization when treated with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. The resulting diazonium salt is a valuable intermediate for introducing a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

Reductive Amination: The amine can react with aldehydes or ketones to form an imine, which can then be reduced in situ to a secondary amine, further extending the molecular framework.

Table 2: Representative Amino-Naphthyl and Nitrogen-Containing Derivatives This table is generated based on established chemical reactions and may not represent experimentally verified compounds.

| Reaction Type | Reagents | Product Name |

| Nitro Reduction | H₂, Pd/C or Fe/HCl | Ethyl 2-(4-amino-1-naphthyl)acetate |

| Acylation | Acetic Anhydride | Ethyl 2-(4-acetamido-1-naphthyl)acetate |

| Diazotization/Sandmeyer | 1. NaNO₂, HCl; 2. CuCN | Ethyl 2-(4-cyano-1-naphthyl)acetate |

Functionalization of the Naphthalene Ring System

Beyond modifying the existing substituents, the naphthalene core itself can be functionalized. The regioselectivity of these reactions is governed by the directing effects of the electron-withdrawing nitro (or electron-donating amino) and acetate (B1210297) groups.

Electrophilic Aromatic Substitution: The 4-nitro-1-naphthylacetate system is deactivated towards electrophilic substitution. However, under forcing conditions, further substitution such as nitration or halogenation could potentially be directed to the 5- or 8-positions of the naphthalene ring. After reduction of the nitro group to the strongly activating amino group, the ring becomes much more susceptible to electrophilic attack, with substitution primarily directed to the ortho position (C2).

C-H Activation: Modern synthetic methods, particularly transition-metal-catalyzed C–H activation, offer precise control over the functionalization of the naphthalene ring. thieme-connect.comresearchgate.net For derivatives like 1-naphthylamides (which can be synthesized from the corresponding amine), directing groups can facilitate regioselective C-H functionalization at the C8 (peri) position. rsc.org For example, using a picolinamide (B142947) directing group and a rhodium catalyst allows for the annulation of maleimides at the C8 position, demonstrating a powerful strategy for building complex polycyclic systems. rsc.org

Table 3: Potential Functionalization of the Naphthalene Ring This table is generated based on established chemical reactions and may not represent experimentally verified compounds.

| Reaction Type | Derivative Used | Reagents/Catalyst | Position of Functionalization |

| Bromination | Ethyl 2-(4-amino-1-naphthyl)acetate | Br₂ in AcOH | C2 |

| C8-H Annulation | N-Picolinoyl-4-amino-1-naphthylacetate | Maleimide, [Cp*Rh(OAc)₂] | C8 |

Synthesis of Spiro Compounds and Heterocycles via Cycloaddition Reactions

The structural features of this compound and its derivatives make it an excellent precursor for constructing spirocyclic and heterocyclic systems, which are prevalent in natural products and pharmaceuticals. unimi.it

Cycloaddition Reactions: The active methylene (B1212753) group and the nitro group can participate in various cyclization cascades. A notable example is the synthesis of spiroisoxazoline derivatives from related aryl-substituted α-nitroacrylates. clockss.org In a similar fashion, this compound could be condensed with an aldehyde to form an α,β-unsaturated nitro compound, ethyl 2-nitro-3-(4-nitro-1-naphthyl)acrylate. This intermediate could then undergo novel cyclization reactions, for instance with TiCl₄ in toluene, to yield complex spiroisoxazolines. clockss.org

Furthermore, 1,3-dipolar cycloaddition reactions are a powerful tool for building five-membered heterocycles. rsc.org Derivatives of this compound can be designed to act as dipolarophiles, reacting with azomethine ylides, nitrile oxides, or nitrones to generate spiro-pyrrolidines, isoxazolines, or isoxazolidines, respectively. rsc.orgnih.gov The synthesis of benzo[d,e]quinoline-spiro-succinimides via rhodium-catalyzed annulation of 1-naphthylamides with maleimides is another advanced strategy to access spiro compounds. rsc.org

Table 4: Representative Spiro Compounds and Heterocycles This table is generated based on established chemical reactions and may not represent experimentally verified compounds.

| Target Scaffold | Reaction Type | Key Intermediate/Derivative | Key Reagents |

| Spiroisoxazoline | Cyclization | Ethyl 2-nitro-3-(4-nitro-1-naphthyl)acrylate | TiCl₄, Toluene |

| Spiro-pyrrolidine | 1,3-Dipolar Cycloaddition | α,β-Unsaturated derivative | Azomethine ylide |

| Benzo[d,e]quinoline-spiro-succinimide | C-H Annulation | N-Picolinoyl-4-amino-1-naphthylacetate | Maleimide, Rh catalyst |

Utilization in Multi-Component Reactions for Diverse Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. rsc.org this compound and its derivatives are excellent candidates for use in MCRs to rapidly generate diverse molecular scaffolds.

The active methylene group (α to the ester) can act as a C-nucleophile in various MCRs. For example, it can participate in Hantzsch-type syntheses of dihydropyridines or related pyridines. researchgate.netmdpi.com A common strategy would involve the Knoevenagel condensation of this compound with an aldehyde, followed by a Michael addition of a β-dicarbonyl compound and subsequent cyclization with ammonia or an ammonium (B1175870) salt. A more direct approach could involve a four-component reaction between a naphthyl aldehyde (derived from the parent compound), a β-dicarbonyl compound, ethyl acetoacetate (B1235776), and ammonium acetate to construct highly substituted pyridine (B92270) rings. researchgate.net The synthesis of various medicinally relevant heterocyclic rings, such as quinazolinones or aminopyrazoles, often relies on MCRs where building blocks with similar functionalities to those in this compound are employed. rsc.org

Table 5: Potential Multi-Component Reactions (MCRs) This table is generated based on established chemical reactions and may not represent experimentally verified compounds.

| MCR Type | Key Derivative | Other Components | Resulting Scaffold |

| Hantzsch-type | 4-Nitro-1-naphthaldehyde | β-Dicarbonyl compound, Ethyl acetoacetate, NH₄OAc | Substituted Dihydropyridine |

| Bigninelli-type | 4-Nitro-1-naphthaldehyde | Urea, Ethyl acetoacetate | Dihydropyrimidinone |

| Gewald Aminothiophene Synthesis | This compound | Aldehyde, Sulfur, Amine | Substituted Thiophene |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For Ethyl 2-(4-Nitro-1-naphthyl)acetate, a complete assignment of proton (¹H) and carbon (¹³C) signals is achieved through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. core.ac.ukbas.bg

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The expected signals for this compound are predicted based on the analysis of similar naphthyl and ethyl acetate (B1210297) derivatives. rsc.org The aromatic region will show a complex pattern of multiplets for the six protons on the naphthalene (B1677914) ring. The presence of the electron-withdrawing nitro group (NO₂) and the ethyl acetate substituent significantly influences the chemical shifts of these aromatic protons. The ethyl group will exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling. The methylene protons of the acetate group (-CH₂-CO) are expected to appear as a singlet, integrating to two protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. libretexts.orglibretexts.org this compound has 14 unique carbon atoms. The chemical shifts are influenced by hybridization and the electronic environment. Carbons of the naphthalene ring will appear in the aromatic region (typically 110-150 ppm). The carbon atom attached to the nitro group (C-4) is expected to be significantly downfield due to the strong deshielding effect of the nitro group. The carbonyl carbon (C=O) of the ester group will have the largest chemical shift, appearing in the range of 160-180 ppm. libretexts.orglibretexts.org The methylene and methyl carbons of the ethyl group and the methylene carbon of the acetate group will appear in the upfield (aliphatic) region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthyl-H2 | ~ 7.5 | ~ 124.0 |

| Naphthyl-H3 | ~ 8.2 | ~ 128.0 |

| Naphthyl-H5 | ~ 8.1 | ~ 125.0 |

| Naphthyl-H6 | ~ 7.7 | ~ 129.0 |

| Naphthyl-H7 | ~ 7.8 | ~ 130.0 |

| Naphthyl-H8 | ~ 8.8 | ~ 123.0 |

| -CH₂-CO | ~ 4.3 | ~ 42.0 |

| -O-CH₂- | ~ 4.2 (quartet) | ~ 61.5 |

| -CH₃ | ~ 1.3 (triplet) | ~ 14.2 |

| Naphthyl-C1 | - | ~ 132.0 |

| Naphthyl-C4 | - | ~ 145.0 |

| Naphthyl-C4a | - | ~ 126.0 |

| Naphthyl-C8a | - | ~ 131.0 |

| Carbonyl C=O | - | ~ 170.0 |

Note: The predicted values are estimations based on known data for structurally similar compounds and general NMR principles. Actual experimental values may vary.

2D NMR Techniques: To unambiguously assign these signals and confirm the molecular structure, several 2D NMR experiments are employed. core.ac.ukacs.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would confirm the coupling between the ethyl group's methylene and methyl protons and establish the connectivity of the protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule. For instance, correlations from the methylene protons of the acetate group (-CH₂-CO) to the C-1 carbon of the naphthalene ring and to the carbonyl carbon would confirm the attachment of the ethyl acetate group to the naphthalene core. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the spatial relationship between the acetate side chain and the protons on the naphthalene ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. ptfarm.plnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a molecule. mdpi.comnih.gov For this compound (C₁₄H₁₃NO₄), the expected exact mass can be calculated. An ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer is commonly used for such determinations. mdpi.com The experimentally measured mass should match the calculated mass within a very small tolerance (typically < 5 ppm), confirming the molecular formula.

Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₃NO₄ |

| Calculated Exact Mass [M+H]⁺ | 260.0866 |

| Calculated Exact Mass [M+Na]⁺ | 282.0686 |

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of a molecule. nih.govdokumen.pub In an MS/MS experiment, the molecular ion (or a protonated adduct) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to the acylium ion [M-45]⁺.

Loss of ethylene (B1197577) from the ethyl group: A McLafferty rearrangement could lead to the loss of C₂H₄ (28 Da).

Cleavage of the ester group: Fragmentation could lead to the formation of the naphthylmethyl cation.

Loss of the nitro group (-NO₂): This would result in a fragment ion [M-46]⁺.

Analyzing these fragmentation pathways helps to piece together the different components of the molecule, confirming the presence of the ethyl ester and the nitro-substituted naphthalene core. libretexts.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov

The IR and Raman spectra of this compound will show characteristic absorption bands for the nitro group, the ester group, and the aromatic naphthalene ring. tandfonline.comnih.gov

Nitro Group (NO₂): Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds are expected.

Ester Group (-COOCH₂CH₃): A strong, sharp absorption band for the carbonyl (C=O) stretch is a key diagnostic peak. C-O stretching vibrations will also be present.

Aromatic Ring (Naphthalene): C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at lower wavenumbers are characteristic.

Aliphatic Groups (-CH₂, -CH₃): C-H stretching and bending vibrations will be observed in their typical regions.

A comparative analysis with similar compounds, such as ethyl 4-nitrophenylacetate, can aid in the precise assignment of these vibrational modes. nih.gov

Interactive Data Table: Key IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Nitro (NO₂) | Asymmetric Stretch | ~ 1520 - 1560 | IR (Strong) |

| Nitro (NO₂) | Symmetric Stretch | ~ 1340 - 1380 | IR (Strong) |

| Ester (C=O) | Carbonyl Stretch | ~ 1735 - 1750 | IR (Strong) |

| Ester (C-O) | Stretch | ~ 1100 - 1300 | IR (Strong) |

| Aromatic C-H | Stretch | ~ 3000 - 3100 | IR (Medium), Raman (Strong) |

| Aromatic C=C | Ring Stretch | ~ 1450 - 1600 | IR (Medium), Raman (Strong) |

| Aliphatic C-H | Stretch | ~ 2850 - 2980 | IR (Medium), Raman (Medium) |

X-ray Diffraction Techniques for Solid-State Structural Analysis

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise molecular structure of a compound. The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice.

While specific crystallographic data for this compound is not widely published, the analysis of closely related naphthyl derivatives demonstrates the power of this technique. niscpr.res.inu-strasbg.frpleiades.online For instance, studies on similar nitrophenyl and naphthyl esters have successfully resolved key structural parameters. iucr.org An SC-XRD analysis of this compound would yield precise measurements of the bond lengths and angles within the molecule, such as those of the ester group, the nitro group, and the naphthalene ring system. This data is crucial for confirming the connectivity of the atoms and understanding the molecule's conformation in the solid state. For example, the analysis would reveal the planarity of the naphthalene ring and the orientation of the acetate and nitro substituents relative to the ring.

Table 1: Representative Crystallographic Parameters Obtainable from SC-XRD for a Naphthyl Acetate Derivative. (Note: This table is illustrative, based on data from related compounds, as specific data for this compound is not available in the cited literature.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.6 |

| c (Å) | 13.2 |

| β (°) | 99.3 |

| Volume (ų) | 1395 |

| Z | 4 |

| R-factor | 0.056 |

This level of structural detail is fundamental for research in materials science and medicinal chemistry, where a precise understanding of molecular geometry is paramount. niscpr.res.inu-strasbg.fr

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. Powder X-ray Diffraction (PXRD) is a primary tool for investigating and identifying these different crystalline forms.

In a PXRD experiment, a powdered sample containing a multitude of randomly oriented microcrystals is irradiated with X-rays. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. For a compound like this compound, PXRD would be employed to screen for different polymorphs that might arise from various crystallization conditions (e.g., different solvents or temperatures). Each polymorph would produce a distinct diffractogram with characteristic peaks at specific 2θ angles. google.comgoogle.com While specific polymorphism studies on this compound have not been reported, the methodology is well-established for related compounds. researchgate.net

Table 2: Illustrative Powder X-ray Diffraction Peaks for Two Hypothetical Polymorphs of this compound. (Note: This data is hypothetical and serves to illustrate the output of a polymorphism study.)

| Diffraction Angle (2θ) - Form A | Diffraction Angle (2θ) - Form B |

| 14.6° | 12.6° |

| 17.3° | 15.9° |

| 19.1° | 19.7° |

| 22.6° | 21.4° |

| 24.5° | 23.8° |

By comparing the PXRD patterns of different batches, researchers can ensure crystalline phase consistency, which is critical in pharmaceutical and materials development.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For synthetic compounds like this compound, these methods are essential for isolating the desired product from starting materials and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is particularly well-suited for compounds like this compound, which are soluble in common organic solvents.

In an HPLC analysis, a solution of the sample is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). vscht.cz The components of the sample are separated based on their differential interactions with the stationary phase and the liquid solvent (the mobile phase). A detector at the end of the column measures the concentration of each eluted component, producing a chromatogram. The purity of the sample is determined by the relative area of the peak corresponding to the target compound. For this compound, a reverse-phase HPLC method, likely using a C8 or C18 column with a mobile phase such as an acetonitrile/water gradient, would be a standard approach for purity assessment. asianpubs.orgnih.gov Chiral HPLC could also be employed to separate enantiomers if the synthesis results in a racemic mixture. semanticscholar.orgrsc.org

Table 3: Typical Parameters for HPLC Analysis of this compound. (Note: This table presents a representative method.)

| Parameter | Specification |

| Instrument | Agilent 1100 series or similar |

| Column | Zorbax Eclipse XDB C8 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

This technique is vital for quality control, ensuring that the compound meets a required purity specification before its use in further research. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a highly effective method for identifying and quantifying volatile and semi-volatile organic compounds. nemi.gov

In a GC-MS analysis of this compound, the compound would first be injected into the gas chromatograph, where it is vaporized and separated from other volatile impurities as it passes through a capillary column. scholarsresearchlibrary.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. researchgate.net The resulting mass spectrum shows the mass-to-charge ratio of the molecular ion and its various fragments. This fragmentation pattern is a unique molecular fingerprint that allows for the unambiguous confirmation of the compound's structure by comparing it to known spectral libraries or by analyzing the fragmentation logic. semanticscholar.orgnih.gov

Table 4: Hypothetical GC-MS Fragmentation Data for this compound. (Note: This data is illustrative of the expected fragmentation pattern.)

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 259 | [M]⁺ (Molecular Ion) |

| 214 | [M - OCH₂CH₃]⁺ (Loss of ethoxy group) |

| 186 | [M - COOCH₂CH₃]⁺ (Loss of ethyl acetate group) |

| 170 | [Naphthalene-CH₂CO]⁺ |

| 140 | [Naphthalene-CH₂]⁺ |

| 127 | [Naphthalene]⁺ |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are then compared to the theoretical values calculated from the proposed chemical formula. This comparison serves as a crucial check for the purity and correctness of the synthesized compound. semanticscholar.org

For this compound, with the molecular formula C₁₄H₁₃NO₄, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen. An elemental analyzer combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the original elemental percentages. A close agreement between the experimental and theoretical values provides strong evidence for the assigned empirical and molecular formula. nih.govacs.org

Table 5: Comparison of Theoretical and Experimental Elemental Analysis Data for C₁₄H₁₃NO₄. (Note: Experimental values are typically considered acceptable if within ±0.4% of the theoretical values.)

| Element | Theoretical % | Found % (Illustrative) |

| Carbon (C) | 64.86 | 64.75 |

| Hydrogen (H) | 5.05 | 5.09 |

| Nitrogen (N) | 5.40 | 5.36 |

Computational and Theoretical Investigations of Ethyl 2 4 Nitro 1 Naphthyl Acetate

Quantum Chemical Calculations for Electronic Structure Analysisresearchgate.netnih.gov

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of Ethyl 2-(4-Nitro-1-naphthyl)acetate. These methods provide a detailed description of the molecule's orbitals and electron distribution, which are key to understanding its stability and reactivity.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Reactivity Indiceschemrxiv.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, often employing a functional like B3LYP, are used to optimize the molecular geometry and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In this compound, the electron-withdrawing nitro (-NO2) group and the extensive π-conjugated system of the naphthalene (B1677914) ring are expected to significantly influence the energies of these orbitals.

From the HOMO and LUMO energy values, various global reactivity indices can be calculated to quantify the molecule's reactive nature. These indices provide a framework for predicting how the molecule will behave in chemical reactions.

Table 1: Conceptual Global Reactivity Indices for this compound

| Reactivity Index | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

Molecular Electrostatic Potential (MEP) maps can also be generated from DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the nitro and ester groups would exhibit negative potential (red/yellow), indicating sites susceptible to electrophilic attack, while the regions around the hydrogen atoms would show positive potential (blue), indicating susceptibility to nucleophilic attack.

Ab Initio Methods for Energy and Thermochemical Calculations

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles of quantum mechanics without reliance on experimental parameters. These methods are employed to perform high-accuracy calculations of the molecule's total energy. By performing vibrational frequency calculations on the optimized geometry, various thermochemical properties can be derived. These properties are essential for understanding the molecule's stability and behavior under different thermal conditions.

Table 2: Calculated Thermochemical Parameters for this compound

| Thermochemical Parameter | Description |

|---|---|

| Zero-point vibrational energy (ZPVE) | The lowest possible energy the molecule can possess. |

| Enthalpy (H) | The total heat content of the system. |

| Gibbs Free Energy (G) | The energy available to do useful work, indicating reaction spontaneity. |

| Entropy (S) | A measure of the disorder or randomness of the system. |

Molecular Dynamics Simulations for Conformational Landscape Exploration